molecular formula C10H6F3N5 B11487245 {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile

{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile

Cat. No.: B11487245
M. Wt: 253.18 g/mol
InChI Key: PUBHSHQPYGPKSO-UHFFFAOYSA-N
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Description

{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile is a chemical compound that features a tetrazole ring substituted with a trifluoromethylphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile is unique due to its combination of a tetrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F3N5

Molecular Weight

253.18 g/mol

IUPAC Name

2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetonitrile

InChI

InChI=1S/C10H6F3N5/c11-10(12,13)8-3-1-7(2-4-8)9-15-17-18(16-9)6-5-14/h1-4H,6H2

InChI Key

PUBHSHQPYGPKSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC#N)C(F)(F)F

Origin of Product

United States

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